molecular formula C14H20N2O4S B5000972 N-cyclooctyl-3-nitrobenzenesulfonamide

N-cyclooctyl-3-nitrobenzenesulfonamide

Cat. No.: B5000972
M. Wt: 312.39 g/mol
InChI Key: MIFHWHZYFQENPK-UHFFFAOYSA-N
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Description

N-cyclooctyl-3-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. This compound features a cyclooctyl group attached to the nitrogen atom and a nitro group on the benzene ring, which is further substituted with a sulfonamide group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclooctyl-3-nitrobenzenesulfonamide typically involves the following steps:

    Nitration of Benzene: Benzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce nitrobenzene.

    Sulfonation: Nitrobenzene is then sulfonated using fuming sulfuric acid to yield 3-nitrobenzenesulfonic acid.

    Amidation: The 3-nitrobenzenesulfonic acid is reacted with cyclooctylamine under suitable conditions to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Various nucleophiles (e.g., amines, thiols), suitable solvents (e.g., dichloromethane), and catalysts (e.g., base catalysts).

Major Products:

    Reduction: N-cyclooctyl-3-aminobenzenesulfonamide.

    Substitution: Products depend on the nucleophile used in the reaction.

Scientific Research Applications

N-cyclooctyl-3-nitrobenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclooctyl-3-nitrobenzenesulfonamide involves its interaction with target enzymes or proteins. For instance, when used as an enzyme inhibitor, the sulfonamide group binds to the active site of the enzyme, preventing its normal function. This binding can be reversible or irreversible, depending on the nature of the interaction .

Comparison with Similar Compounds

  • N-cyclohexyl-3-nitrobenzenesulfonamide
  • N-cyclododecyl-3-nitrobenzenesulfonamide

Comparison:

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for studying enzyme inhibition, chemical synthesis, and medicinal chemistry.

Properties

IUPAC Name

N-cyclooctyl-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c17-16(18)13-9-6-10-14(11-13)21(19,20)15-12-7-4-2-1-3-5-8-12/h6,9-12,15H,1-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIFHWHZYFQENPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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